1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
Brand Name: Vulcanchem
CAS No.: 1448136-24-0
VCID: VC6787925
InChI: InChI=1S/C17H17F3N2O2S/c1-25-14-7-5-11(6-8-14)15(23)10-21-16(24)22-13-4-2-3-12(9-13)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24)
SMILES: CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Molecular Formula: C17H17F3N2O2S
Molecular Weight: 370.39

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

CAS No.: 1448136-24-0

Cat. No.: VC6787925

Molecular Formula: C17H17F3N2O2S

Molecular Weight: 370.39

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea - 1448136-24-0

Specification

CAS No. 1448136-24-0
Molecular Formula C17H17F3N2O2S
Molecular Weight 370.39
IUPAC Name 1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C17H17F3N2O2S/c1-25-14-7-5-11(6-8-14)15(23)10-21-16(24)22-13-4-2-3-12(9-13)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24)
Standard InChI Key ZLYODQVSDADXPV-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O

Introduction

The compound 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that incorporates various functional groups, including hydroxyl, methylthio, and trifluoromethyl groups. This compound belongs to the class of diaryl ureas, which are significant in medicinal chemistry due to their diverse biological activities, including antiproliferative and enzyme inhibitory effects.

Synthesis

The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of an isocyanate with an amine. The specific isocyanate and amine used would be derived from the respective aryl groups, incorporating the desired functional groups. This process can be carried out in solvents like dichloromethane or tetrahydrofuran (THF) under conditions that facilitate the formation of the urea linkage.

Biological Activity

Diaryl ureas are known for their potential biological activities, including antiproliferative effects against cancer cells and enzyme inhibitory properties. The presence of a trifluoromethyl group can enhance lipophilicity, potentially increasing the compound's ability to interact with biological targets. Similarly, the methylthio group may contribute to the compound's reactivity or stability in biological environments.

Biological ActivityDescription
Antiproliferative EffectsPotential activity against cancer cell lines, such as A549 or HCT-116
Enzyme InhibitionPossible inhibition of enzymes like urease or other targets relevant to disease states

Research Findings

While specific research findings on 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea are not detailed in the available literature, related compounds have shown promising biological activities. For instance, diaryl ureas with similar substituents have demonstrated significant antiproliferative effects against various cancer cell lines . The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cell membranes and interact with intracellular targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator